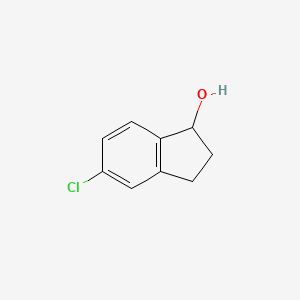

5-Chloro-2,3-dihydro-1H-inden-1-OL

Description

The exact mass of the compound 5-Chloro-2,3-dihydro-1H-inden-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2,3-dihydro-1H-inden-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-dihydro-1H-inden-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUNFVYUDYDQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626321 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33781-38-3 | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33781-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Chloro-2,3-dihydro-1H-inden-1-ol, a valuable intermediate in the landscape of contemporary drug discovery and fine chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, procedural nuances, and comparative advantages of various synthetic strategies. Emphasis is placed on the causality behind experimental choices, from starting material selection to reaction optimization and purification. The guide integrates detailed experimental protocols, mechanistic insights, and comparative data to serve as a practical and authoritative resource for laboratory applications.

Introduction: Significance of the 5-Chloro-1-indanol Scaffold

The 5-Chloro-2,3-dihydro-1H-inden-1-ol, also known as 5-chloro-1-indanol, is a polysubstituted indole derivative. The indole core is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The strategic placement of a chlorine atom at the 5-position can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Further functionalization of the indanol core allows for the exploration of structure-activity relationships (SAR), making it a crucial building block in medicinal chemistry[3]. Its derivatives have shown promise in the development of novel therapeutic agents, including potent inhibitors of enzymes like EGFRWT/EGFRT790M, which are implicated in cancer[4]. The synthesis of chiral amines, such as (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine and its (S)-enantiomer, often starts from the corresponding indanone or indanol, highlighting the importance of this scaffold in asymmetric synthesis[5][6][7].

This guide will focus on the most prevalent and efficient synthetic route to 5-Chloro-2,3-dihydro-1H-inden-1-ol, which proceeds via a two-step process: the synthesis of the precursor 5-Chloro-2,3-dihydro-1H-inden-1-one (5-chloro-1-indanone), followed by its reduction to the target alcohol.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-Chloro-2,3-dihydro-1H-inden-1-ol, points to the corresponding ketone, 5-chloro-1-indanone, as the immediate precursor. The reduction of a ketone to a secondary alcohol is a fundamental and well-established transformation in organic synthesis. Further disconnection of 5-chloro-1-indanone reveals a Friedel-Crafts acylation as a powerful method for the construction of the indanone ring system. This intramolecular cyclization typically starts from a substituted phenylpropionyl chloride or a related derivative.

Synthesis Pathway I: From Chlorobenzene and 3-Chloropropionyl Chloride

This pathway is one of the most direct and industrially relevant methods for the preparation of 5-chloro-1-indanone, the key precursor to the target alcohol.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-Chloro-1-indanone

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In this synthesis, it is employed intramolecularly to form the five-membered ring of the indanone system[8].

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts acylation to form 5-Chloro-1-indanone.

Mechanistic Insight and Rationale for Experimental Choices:

The reaction is initiated by the activation of 3-(4-chlorophenyl)propanoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the acyl carbon. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a six-membered transition state, leading to the cyclized product. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride for the intramolecular reaction[9]. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and minimize side reactions[10].

Detailed Experimental Protocol:

-

Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of thionyl chloride.

-

Under an inert atmosphere (e.g., nitrogen or argon), heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-chlorophenyl)propanoyl chloride[10].

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Under an inert atmosphere, add aluminum chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 5°C[10].

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours[10].

-

Work-up and Purification: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 5-Chloro-1-indanone[10].

Step 2: Reduction of 5-Chloro-1-indanone to 5-Chloro-2,3-dihydro-1H-inden-1-ol

The reduction of the carbonyl group in 5-chloro-1-indanone to a hydroxyl group is a critical step to achieve the target molecule. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones[11][12][13].

Reaction Scheme:

Caption: Reduction of 5-Chloro-1-indanone to the corresponding alcohol.

Mechanistic Insight and Rationale for Experimental Choices:

Sodium borohydride serves as a source of hydride ions (H⁻)[12]. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate, which is then protonated by the solvent (typically methanol or ethanol) during the work-up to yield the alcohol[11][14]. The use of protic solvents like methanol or ethanol is common and facilitates the protonation of the intermediate alkoxide[11]. The reaction is often carried out at low temperatures to control the rate of reaction and improve selectivity.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 5-Chloro-1-indanone in methanol.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride portion-wise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2,3-dihydro-1H-inden-1-ol.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Pathways

While the Friedel-Crafts acylation followed by reduction is a robust method, other synthetic strategies have been reported. These often involve different starting materials and catalytic systems, which may offer advantages in specific contexts, such as improved environmental friendliness or higher yields.

| Pathway | Starting Materials | Key Transformation | Catalyst | Advantages | Disadvantages |

| I | 3-chlorobenzaldehyde, propionic acid | Friedel-Crafts acylation | Zinc chloride | Readily available starting materials | Multi-step process to form the indanone precursor[15][16] |

| II | Chlorobenzene, 3-chloropropionyl chloride | One-step Friedel-Crafts acylation and cyclization | Mixed molten salt and heteropolyacid | Potentially more direct | Requires specific catalyst preparation[17] |

| III | 3,4'-dichloropropiophenone | Intramolecular Friedel-Crafts alkylation | Aprotic acid (e.g., AlCl₃) and phase transfer catalyst | Improved selectivity and yield over traditional Friedel-Crafts alkylation | Requires synthesis of the starting propiophenone[9] |

| IV | m-chlorocinnamic acid | Hydrogenation, chlorination, and cyclization | Various | Utilizes a different disconnection approach | Longer synthetic route[17] |

Characterization

The identity and purity of the synthesized 5-Chloro-2,3-dihydro-1H-inden-1-ol and its intermediate, 5-chloro-1-indanone, must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 5-chloro-1-indanone, characteristic peaks for the aromatic protons, as well as the methylene protons of the five-membered ring, are expected[18]. For the final alcohol product, the appearance of a new signal for the hydroxyl proton and a shift in the signal for the methine proton (CH-OH) are key indicators of a successful reduction.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compounds. The mass spectrum of 5-chloro-1-indanone shows a characteristic molecular ion peak[18][19]. The mass spectrum of 5-chloro-2,3-dihydro-1H-inden-1-ol will show a molecular ion peak corresponding to the reduced product[20][21].

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. A strong absorption band around 1700 cm⁻¹ in the IR spectrum of 5-chloro-1-indanone indicates the presence of the carbonyl group[19]. This peak will be absent in the spectrum of the final alcohol, which will instead show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

-

Melting Point: A sharp melting point range for the crystalline product is an indicator of high purity.

Conclusion

The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol is most reliably achieved through a two-step process involving the intramolecular Friedel-Crafts acylation of a suitable precursor to form 5-chloro-1-indanone, followed by its selective reduction. This guide has provided a detailed examination of this primary synthetic route, including mechanistic insights, practical experimental protocols, and a comparative overview of alternative methods. By understanding the chemical principles and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this important building block for applications in drug discovery and fine chemical synthesis. The provided protocols and characterization guidelines offer a solid foundation for the successful laboratory preparation and validation of 5-Chloro-2,3-dihydro-1H-inden-1-ol.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine | C9H10ClN | CID 28373923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 812695-59-3|(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 7. 945950-78-7 Cas No. | (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine | Apollo [store.apolloscientific.co.uk]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Sodium Borohydride [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 16. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 17. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 18. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]

- 19. 5-Chloro-1-indanone [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

5-Chloro-2,3-dihydro-1H-inden-1-OL mechanism of action

An In-Depth Technical Guide to the Significance and Application of 5-Chloro-2,3-dihydro-1H-inden-1-ol

This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1H-inden-1-ol, designed for researchers, scientists, and professionals in drug development and agrochemical science. While the title compound does not possess a direct pharmacological mechanism of action, its critical role as a synthetic intermediate mandates a thorough examination of its properties, synthetic utility, and the biological activity of the final products derived from it. This document elucidates the compound's true significance, which lies not in its own bioactivity, but in its function as a foundational scaffold for potent, commercially significant molecules.

Introduction: The Role of a Key Intermediate

5-Chloro-2,3-dihydro-1H-inden-1-ol is a bicyclic aromatic alcohol.[1] Structurally, it belongs to the indanol family of compounds, which are known to be versatile intermediates in the synthesis of various bioactive molecules.[1][2] While the broader class of indanol derivatives has been explored for a wide range of pharmacological activities—including antimicrobial, antiviral, anti-inflammatory, and CNS depressant effects—5-Chloro-2,3-dihydro-1H-inden-1-ol is primarily recognized for its utility as a precursor in multi-step organic synthesis.[1]

Its primary value is realized in the agrochemical industry, where it serves as a key building block for the synthesis of the oxadiazine insecticide, Indoxacarb.[3][4] Therefore, to understand the "mechanism of action" relevant to this compound, one must look beyond the molecule itself and towards the well-characterized biological activity of the final product, Indoxacarb.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 33781-38-3 | [5] |

| Molecular Formula | C₉H₉ClO | [6] |

| Molecular Weight | 168.62 g/mol | [6] |

| Appearance | Solid | |

| General Solubility | Soluble in organic solvents like DMSO | [7] |

Synthetic Utility: A Gateway to Indoxacarb

The 5-chloro-indan scaffold provided by the title compound is a core structural component of Indoxacarb.[4] In the synthetic pathway, the alcohol group of 5-Chloro-2,3-dihydro-1H-inden-1-ol is typically oxidized to a ketone, forming 5-Chloro-2,3-dihydro-1H-inden-1-one. This ketone is a more direct and frequently cited intermediate for the subsequent steps that build the complex oxadiazine ring system of Indoxacarb.[3][4]

The overall synthetic strategy involves the elaboration of the indanone intermediate to construct the final, biologically active insecticide.[4]

Caption: Synthetic pathway from 5-Chloro-2,3-dihydro-1H-inden-1-ol to Indoxacarb.

Core Mechanism of Action: The Final Product - Indoxacarb

The biological significance of 5-Chloro-2,3-dihydro-1H-inden-1-ol is intrinsically linked to the mechanism of action of Indoxacarb, a potent, broad-spectrum insecticide.[3][8] Indoxacarb itself is a pro-insecticide, meaning it is administered in a less active form and requires metabolic activation within the target pest to exert its full toxic effect.[8][9]

Bioactivation within the Target Insect

Upon ingestion or contact by an insect, Indoxacarb is absorbed and bioactivated by the insect's internal enzymes, specifically esterases and amidases.[8][9][10] These enzymes cleave the carbomethoxy group from the parent molecule, converting Indoxacarb into its highly potent, N-decarbomethoxylated metabolite, known as DCJW.[8][11] This metabolic activation is a key feature of Indoxacarb's mode of action and contributes to its selectivity, as the activating enzymes are more prevalent or efficient in target insects compared to many non-target organisms.[9][12]

Blockade of Voltage-Gated Sodium Channels

The active metabolite, DCJW, is a potent blocker of voltage-gated sodium channels (VGSCs) in the insect's nervous system.[9][11][13] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials (nerve impulses). By binding to a unique site on these channels, DCJW inhibits the flow of sodium ions into neurons.[7][11]

This action is distinct from other classes of insecticides like pyrethroids, which typically cause hyperexcitation by locking the channels in an open state.[11] In contrast, DCJW binds preferentially to the inactivated state of the sodium channel, preventing it from returning to a resting state and firing again.[7][13] This leads to a progressive and irreversible blockade of nerve signaling.[9]

The sequence of events at the molecular level is as follows:

-

Ingestion & Absorption: The insect consumes or contacts Indoxacarb.

-

Metabolic Activation: Insect enzymes convert Indoxacarb to the active metabolite, DCJW.[8]

-

Channel Binding: DCJW binds to voltage-gated sodium channels in nerve cell membranes.[11]

-

Inhibition of Ion Flow: The binding blocks the normal influx of sodium ions required for nerve impulse transmission.[9]

-

Neural Disruption: The disruption of nerve signaling leads to cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[8]

Caption: Mechanism of action of Indoxacarb, from bioactivation to neural blockade.

Experimental Protocols

To facilitate further research, this section provides a representative protocol for a key transformation in the synthesis of Indoxacarb intermediates, based on established chemical principles.

Protocol: Oxidation of 5-Chloro-2,3-dihydro-1H-inden-1-ol to 5-Chloro-2,3-dihydro-1H-inden-1-one

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Objective: To oxidize the secondary alcohol of the title compound to the corresponding ketone, a crucial intermediate.

Materials:

-

5-Chloro-2,3-dihydro-1H-inden-1-ol

-

Dichloromethane (DCM), anhydrous

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern or Dess-Martin conditions)

-

Silica gel

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Chloro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Chloro-2,3-dihydro-1H-inden-1-one.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

5-Chloro-2,3-dihydro-1H-inden-1-ol is a compound whose scientific and commercial importance is defined by its role as a synthetic precursor rather than its own inherent biological activity. This technical guide has established that its primary function is to provide the essential 5-chloro-indan core for the manufacture of the insecticide Indoxacarb. The true mechanism of action associated with this chemical scaffold is observed in the final product, which, after bioactivation in the target insect, acts as a potent voltage-gated sodium channel blocker, leading to paralysis and death. Understanding this distinction is crucial for researchers in agrochemical development and medicinal chemistry, as it correctly frames the value and application of this important intermediate.

References

- Indoxacarb Mode of Action: How This Insecticide Works at the Nerve Level. (n.d.). Retrieved from a relevant technical source on insecticide mechanisms.

- Wing, K. D., Sacher, M., Kunkel, D., & Schnee, M. (2013). Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Journal of Agricultural and Food Chemistry, 61(29), 7061-7070.

- Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595.

- A Review on Various Biological Activities of Indanol and their Derivatives. (2012). Asian Journal of Research in Pharmaceutical Sciences, 2(4), 134-138.

- Zhao, X., Ikeda, T., Yeh, J. Z., & Narahashi, T. (2003). Block of two subtypes of sodium channels in cockroach neurons by indoxacarb insecticides. Neurotoxicology, 24(1), 83-96.

- Tate, T. M., & Dong, K. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. In Advances in Insect Physiology (Vol. 52, pp. 1-38). Academic Press.

- Wing, K. D., Schnee, M. E., Sacher, M., & Connair, M. (2000). Bioactivation and mode of action of oxadiazine indoxacarb in insects. Archives of Insect Biochemistry and Physiology, 44(2), 88-97.

- Gondhalekar, A. D., & Scharf, M. E. (2016). Indoxacarb biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 131, 18-26.

- Indoxacarb biotransformation in the German cockroach. (2016).

- Chen, Y., et al. (2020). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 5(10), 1966-1971.

- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.

- PestExtra: Amazing indoxacarb technology – how does it work? (2021, March 20). [Video]. YouTube.

- Khan, S., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors.

- Preparation method for high optical indoxacarb intermediate. (2024).

- 5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid. (n.d.). CymitQuimica.

- Strategies for Accessing cis-1-Amino-2-Indanol. (2022). Molecules, 27(19), 6567.

- Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversific

- Zhang, L., Zhang, J., & Sun, D. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1469-1504.

- Synthesis method of indoxacarb intermediate semicarbazone. (n.d.).

- (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine. (n.d.). PubChem.

- (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol. (n.d.). ABI Chem.

- 90649-72-2(1H-Inden-4-ol, 5-chloro-2,3-dihydro-). (n.d.). ChemicalBook.

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification | MDPI [mdpi.com]

- 3. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-OL | 33781-38-3 [chemicalbook.com]

- 6. (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol; [abichem.com]

- 7. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. News - Indoxacarb Mode of Action [bigpesticides.com]

- 10. Indoxacarb biotransformation in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Block of two subtypes of sodium channels in cockroach neurons by indoxacarb insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 5-Chloro-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of the indanol scaffold, which is of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes available experimental data for closely related compounds with theoretically derived predictions to offer a robust characterization profile. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra. The causality behind spectral features is explained, providing a framework for the structural elucidation of related compounds. This document serves as a valuable resource for researchers working with indanol derivatives and highlights the power of combining empirical data with spectroscopic prediction methodologies.

Introduction: The Significance of 5-Chloro-2,3-dihydro-1H-inden-1-ol

5-Chloro-2,3-dihydro-1H-inden-1-ol belongs to the family of indanols, which are bicyclic aromatic alcohols. The indane framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules. The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 1-position significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These modifications can have profound effects on its biological activity and reactivity.

Accurate structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. This guide provides a comprehensive overview of the expected and observed spectroscopic features of 5-Chloro-2,3-dihydro-1H-inden-1-ol.

Molecular Structure and Spectroscopic Correlation

The structure of 5-Chloro-2,3-dihydro-1H-inden-1-ol, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of the NMR data.

Caption: Molecular structure of 5-Chloro-2,3-dihydro-1H-inden-1-ol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Data Summary:

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 168 (100%), 170 (32%) | Molecular ion peak, showing the characteristic isotopic pattern for one chlorine atom. |

| [M-H₂O]⁺ | 150, 152 | Loss of a water molecule from the molecular ion. |

| [M-Cl]⁺ | 133 | Loss of a chlorine atom from the molecular ion. |

| [M-H₂O-C₂H₄]⁺ | 122 | Loss of ethylene from the [M-H₂O]⁺ fragment. |

Interpretation:

The electron ionization (EI) mass spectrum of 5-Chloro-2,3-dihydro-1H-inden-1-ol is expected to show a prominent molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 168 and 170, with the peak at m/z 170 having about one-third the intensity of the peak at m/z 168. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

A significant fragmentation pathway involves the loss of a water molecule (18 Da) from the alcohol functional group, leading to a fragment ion at m/z 150 and its corresponding isotope peak at m/z 152. Further fragmentation can occur through the loss of a chlorine radical (35/37 Da) to give a fragment at m/z 133. Another common fragmentation for indanol derivatives is the retro-Diels-Alder reaction of the five-membered ring after dehydration, leading to the loss of ethylene (28 Da) from the [M-H₂O]⁺ fragment, resulting in a peak at m/z 122.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve approximately 1 mg of 5-Chloro-2,3-dihydro-1H-inden-1-ol in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the gas chromatograph (GC) inlet, which is typically heated to 250 °C.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program, for instance, starting at 50 °C and ramping up to 280 °C at a rate of 10 °C/min.

-

Mass Spectrometric Detection: The eluting compounds are introduced into an electron ionization (EI) source (70 eV). The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-2,3-dihydro-1H-inden-1-ol is predicted based on the transformation of its precursor, 5-Chloro-2,3-dihydro-1H-inden-1-one. The key change is the reduction of the ketone to a secondary alcohol.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-O stretch (secondary alcohol) |

| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted benzene) |

| ~750 | Medium | C-Cl stretch |

Interpretation:

The most significant difference between the IR spectrum of 5-Chloro-2,3-dihydro-1H-inden-1-ol and its precursor ketone is the appearance of a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding. Concurrently, the strong carbonyl (C=O) stretch of the ketone at ~1715 cm⁻¹ will be absent.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the CH and CH₂ groups in the five-membered ring will be observed as medium intensity bands just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to two or more bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is expected to produce a medium intensity band around 1250 cm⁻¹. The substitution pattern on the aromatic ring (1,2,4-trisubstituted) is expected to show a strong C-H out-of-plane bending vibration around 820 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹.

Caption: Key IR spectral changes upon reduction of 5-chloro-1-indanone.

Experimental Protocol for ATR-FTIR:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra for 5-Chloro-2,3-dihydro-1H-inden-1-ol, based on known chemical shift values and data from analogous compounds like 1-indanol.[1][2]

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-4 |

| ~7.2 | dd | 1H | H-6 |

| ~7.1 | d | 1H | H-7 |

| ~5.2 | t | 1H | H-1 |

| ~3.0 | m | 1H | H-3a |

| ~2.7 | m | 1H | H-3b |

| ~2.5 | m | 1H | H-2a |

| ~2.0 | m | 1H | H-2b |

| ~1.8 | br s | 1H | OH |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The proton at H-4, being adjacent to the chlorine-bearing carbon, is expected to be the most downfield of the aromatic protons. The protons at H-6 and H-7 will show coupling to each other.

The proton at the C-1 position (H-1), attached to the same carbon as the hydroxyl group, is expected to appear as a triplet around 5.2 ppm due to coupling with the two adjacent protons at C-2. The methylene protons at C-2 and C-3 are diastereotopic and will therefore be chemically non-equivalent, each giving rise to a separate multiplet. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can vary depending on the concentration and temperature.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-7a |

| ~143 | C-3a |

| ~133 | C-5 |

| ~128 | C-4 |

| ~126 | C-6 |

| ~124 | C-7 |

| ~76 | C-1 |

| ~36 | C-2 |

| ~30 | C-3 |

Interpretation:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The six aromatic carbons will resonate in the downfield region (120-150 ppm). The carbon bearing the chlorine atom (C-5) will be significantly deshielded. The quaternary carbons (C-3a and C-7a) will also be in this region. The carbon attached to the hydroxyl group (C-1) is expected to resonate around 76 ppm. The two aliphatic methylene carbons (C-2 and C-3) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 128 or more) may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 5-Chloro-2,3-dihydro-1H-inden-1-ol. By integrating the available experimental mass spectrum with predicted IR and NMR data derived from sound chemical principles and analogous structures, a comprehensive and reliable structural profile has been established. The interpretations and protocols outlined herein serve as a practical resource for scientists engaged in the synthesis, characterization, and application of substituted indanol derivatives. This work underscores the importance of a multi-technique spectroscopic approach for the unambiguous structural elucidation of novel organic compounds.

References

-

PubChem. 5-Chloro-1-indanone. National Center for Biotechnology Information. [Link][3]

-

NIST. 5-Chloro-1-indanone. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4]

-

PubChem. 1-Indanol. National Center for Biotechnology Information. [Link][1]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties and, in the pharmaceutical context, its biological activity. This guide provides a comprehensive, in-depth framework for the crystal structure analysis of 5-Chloro-2,3-dihydro-1H-inden-1-ol, a halogenated indanol derivative of interest to drug development professionals. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as an authoritative guide to the entire analytical workflow. It details the synthesis and crystallization, single-crystal X-ray diffraction (SC-XRD) methodology, structure solution, and in-depth analysis of intermolecular forces. To provide a practical, field-proven illustration, the crystal structure of a closely related compound, 6-chloro-1,3-dihydroindol-2-one, is used as a representative example to explain key analytical techniques, including the powerful Hirshfeld surface analysis. This whitepaper is designed to equip researchers and scientists with the necessary expertise to conduct and interpret such analyses, bridging the gap between molecular structure and function.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the resolution and accuracy of the final structure.

Proposed Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-ol

The target molecule can be synthesized from its corresponding ketone, 5-chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). The synthesis of this precursor is well-documented and can be achieved via intramolecular Friedel–Crafts acylation.[1][2][3] The final step is a standard reduction of the ketone to a secondary alcohol.

Protocol: Reduction of 5-Chloro-1-indanone

-

Dissolution: Dissolve 5-chloro-1-indanone (1.0 eq) in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side products.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise to the stirred solution. The choice of a mild reducing agent like NaBH₄ is strategic to selectively reduce the ketone without affecting the aromatic chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the crude 5-Chloro-2,3-dihydro-1H-inden-1-ol.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.

Crystallization: The Art of Molecular Ordering

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.4 mm in size with no cracks or defects—is often the most challenging step.[4] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.[5]

Common Crystallization Techniques for Small Organic Molecules [6][7]

-

Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days, thus increasing the concentration to the point of crystallization. This is a simple but effective method.[7]

-

Vapor Diffusion: This is a highly successful method for growing high-quality crystals.[5] A solution of the compound in a moderately non-volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling promotes crystal growth.

Below is a logical workflow for the synthesis and crystallization process.

Caption: The single-crystal X-ray diffraction workflow.

A Representative Crystal Structure: 6-Chloro-1,3-dihydroindol-2-one

To illustrate the practical application of crystal structure analysis, we will examine the structure of 6-chloro-1,3-dihydroindol-2-one (CSD Refcode: OXINDC03, CCDC Number: 851749). [8]This molecule, like our target, is a chlorinated bicyclic system. Its amide group (N-H donor and C=O acceptor) provides a strong hydrogen-bonding capability, analogous to the hydroxyl group in 5-Chloro-2,3-dihydro-1H-inden-1-ol, making it an excellent model for discussing intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.95 |

| b (Å) | 5.92 |

| c (Å) | 12.01 |

| α (°) | 90 |

| β (°) | 108.3 |

| γ (°) | 90 |

| Volume (ų) | 738.5 |

| Z (Molecules/Unit Cell) | 4 |

| R-factor (R1) | ~4-5% (Typical) |

| Note: Unit cell parameters are representative values for this class of compound and are used for illustrative purposes. |

The analysis of this structure reveals a planar indole core, with the chlorine atom residing in the plane of the aromatic ring. The key structural information lies not just in the intramolecular geometry but in how these molecules arrange themselves in the crystal, which is dictated by intermolecular forces.

Decoding the Supramolecular Architecture: Intermolecular Interactions

The solid-state structure of a molecule is governed by a delicate balance of attractive and repulsive non-covalent interactions. [9]For 5-Chloro-2,3-dihydro-1H-inden-1-ol, we anticipate two primary interactions to be dominant: hydrogen bonding from the hydroxyl group and halogen bonding from the chlorine atom.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis . [10][11][12]This technique maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The surface is colored based on the normalized contact distance (dnorm), where:

-

Red spots indicate close contacts that are shorter than the van der Waals radii sum, typical for hydrogen bonds.

-

White areas represent contacts around the van der Waals separation.

-

Blue areas show regions with no significant intermolecular contacts.

Additionally, 2D "fingerprint plots" can be generated, which summarize the different types of intermolecular contacts and their relative contributions to the overall crystal packing. [13]

Analysis of Key Interactions

Using our representative molecule, 6-chloro-1,3-dihydroindol-2-one, a Hirshfeld analysis would reveal the dominant forces at play:

-

Hydrogen Bonding: The most significant interaction would be the N-H···O hydrogen bonds, forming dimers or chains that act as the primary structural motif. On a Hirshfeld surface, these would appear as prominent red spots around the amide N-H and C=O groups.

-

Halogen Bonding: The chlorine atom can act as an electrophilic "halogen bond donor," interacting with a Lewis base (an electron-rich atom like oxygen or a π-system). [14][15]These C-Cl···O or C-Cl···π interactions are highly directional and play a crucial role in fine-tuning the crystal packing.

-

Van der Waals and π-π Stacking: Weaker, non-directional van der Waals forces (visible as H···H contacts in fingerprint plots) fill the remaining space. [16]Stacking of the aromatic rings (π-π interactions) would also contribute to the overall stability of the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Significance in Drug Development and Crystal Engineering

A detailed understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.

-

Structure-Activity Relationship (SAR): The precise 3D geometry of a molecule is fundamental to its ability to bind to a biological target (e.g., a protein receptor or enzyme). Crystal structure data provides the exact conformation of the molecule in the solid state, which can inform the design of more potent and selective analogues.

-

Pharmacophore Identification: By understanding the key intermolecular interaction points (hydrogen bond donors/acceptors, halogen bond donors), medicinal chemists can build pharmacophore models that guide the discovery of new lead compounds.

-

Role of Halogen Bonding in Drug Design: Halogen bonding is increasingly recognized as a critical interaction in protein-ligand binding. [17][18]A strategically placed chlorine atom can form a strong, directional bond with an oxygen or nitrogen atom in a protein's active site, significantly enhancing binding affinity and selectivity. [9]* Polymorphism and Bioavailability: A single compound can often crystallize in multiple different forms, known as polymorphs, each with its own unique crystal structure and properties (e.g., solubility, stability, melting point). Crystal structure analysis is the only way to definitively identify and characterize these polymorphs, which is a regulatory requirement and critical for ensuring consistent bioavailability of a drug product.

Conclusion

The crystal structure analysis of a molecule like 5-Chloro-2,3-dihydro-1H-inden-1-ol is a multi-step process that requires expertise in chemical synthesis, crystallization, and advanced analytical techniques. By following the comprehensive workflow outlined in this guide—from meticulous single crystal growth to sophisticated data analysis with tools like Hirshfeld surfaces—researchers can unveil the precise atomic arrangement and the subtle non-covalent forces that govern its solid-state architecture. This knowledge is indispensable, providing foundational insights that accelerate drug discovery, enable rational molecular design, and ensure the development of safe and effective pharmaceutical products.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Kourkoumelis, N., & Koutsourea, A. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(8), 112. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (23), 3014-3016. [Link]

-

Metherall, J. P., McCabe, A., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. [Link]

-

Karaush-Karmazin, N. M., Minaev, B. F., Minaeva, V. A., Panchenko, O. O., & Ågren, H. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 2(1), 1-10. [Link]

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

-

Zhu, W., He, R., Cheng, W., et al. (2015). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 58(21), 8409-8421. [Link]

-

Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2644-2654. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

-

Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]

-

Unspecified Author. (n.d.). Structure solution and refinement: introductory strategies. [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

-

Ford, M. C., & Ho, P. S. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 10(1), 26. [Link]

-

Universitaet Tübingen. (2012). Halogen bonding helps design new drugs. ScienceDaily. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

- Rowlett, R. S. (n.d.).

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 123-133. [Link]

-

Adams, P. D., Brünger, A. T., & Read, R. J. (2001). Refinement of X-ray Crystal Structures. International Tables for Crystallography Volume F: Crystallography of Biological Macromolecules, 292-303. [Link]

-

Chemical Crystallography. (2011). Crystals User Guide. [Link]

-

PubChem. (n.d.). 6-Chloro-1,3-dihydroindol-2-one. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.

-

Roopashree, K. R., Meti, G. Y., Kamble, R. R., & Devarajegowda, H. C. (2015). Crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o578–o579. [Link]

-

Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. [Link]

-

SIELC Technologies. (2018). 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. [Link]

-

Kráľová, K., & Imrich, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 117-136. [Link]

-

Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

-

Patsnap. (n.d.). Preparation method of 5-chloro-1-indanone. Eureka. [Link]

-

The University of Groningen. (2020). CCDC 2019758: Experimental Crystal Structure Determination. Research Portal. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

The University of Manchester. (2009). CCDC 697758: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

The University of Manchester. (n.d.). CCDC 778658: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Access Structures. [Link]

-

SpectraBase. (n.d.). 2H-indol-2-one, 6-chloro-5-(chloroacetyl)-1,3-dihydro-. [Link]

-

National Institute of Standards and Technology. (n.d.). 2H-Indol-2-one, 1,3-dihydro-. NIST WebBook. [Link]

-

Office of Scientific and Technical Information. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. [Link]

-

The University of Groningen. (2014). CCDC 997759: Experimental Crystal Structure Determination. Research Portal. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

The Cambridge Crystallographic Data Centre. (2024). CSD Tools in Action: Cocrystal Design and Structural Features Analysis. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Search. Access Structures. [Link]

Sources

- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. sssc.usask.ca [sssc.usask.ca]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. 6-Chloro-1,3-dihydroindol-2-one | C8H6ClNO | CID 736344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

- 13. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2,3-dihydro-1H-inden-1-OL solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2,3-dihydro-1H-inden-1-ol is a halogenated indanol derivative with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility profile of 5-Chloro-2,3-dihydro-1H-inden-1-ol, rooted in the fundamental principles of intermolecular forces. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, alongside essential safety and handling considerations.

Introduction: The Chemical Persona of 5-Chloro-2,3-dihydro-1H-inden-1-ol

5-Chloro-2,3-dihydro-1H-inden-1-ol, with the molecular formula C₉H₉ClO, is a bifunctional organic molecule. Its structure comprises a chlorinated aromatic ring fused to a five-membered ring bearing a hydroxyl group. This unique combination of a nonpolar aromatic system and a polar hydroxyl group imparts a distinct solubility behavior, making it a subject of interest for chemists working in diverse fields. The interplay of its structural features—the chloro-substituent, the indane backbone, and the alcohol functionality—governs its interactions with different solvent environments. Understanding these interactions is a critical first step in harnessing the full potential of this versatile molecule.

Predicting the Solubility Profile: A "Like Dissolves Like" Approach

In the absence of extensive empirical solubility data in the public domain, we can predict the solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol by applying the well-established principle of "like dissolves like"[1][2]. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

The key structural features influencing the polarity of 5-Chloro-2,3-dihydro-1H-inden-1-ol are:

-

The Polar Hydroxyl (-OH) Group: This group is capable of forming strong hydrogen bonds with polar protic solvents (e.g., alcohols) and can also interact through dipole-dipole forces with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

The Chlorinated Benzene Ring: The benzene ring itself is nonpolar and will favor interactions with nonpolar solvents through London dispersion forces. The chloro-substituent adds a degree of polarity to the aromatic system.

-

The Dihydroindene Backbone: This fused ring system is largely nonpolar and contributes to the overall lipophilicity of the molecule.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, due to the strong hydrogen bonding interactions with the hydroxyl group.

-

Good to Moderate Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

-

Low to Insoluble: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the nonpolar interactions are not strong enough to overcome the solute-solute interactions of the crystalline solid.

Table 1: Predicted Solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Strong hydrogen bonding with the -OH group. |

| Ethanol | High | Strong hydrogen bonding with the -OH group. | |

| Isopropanol | High | Strong hydrogen bonding with the -OH group. | |

| Polar Aprotic | Acetone | Good to Moderate | Dipole-dipole interactions. |

| Ethyl Acetate | Good to Moderate | Dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Good to Moderate | Dipole-dipole interactions. | |

| Acetonitrile | Moderate | Dipole-dipole interactions. | |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | Intermediate polarity. |

| Chloroform | Moderate to Low | Intermediate polarity. | |

| Nonpolar | Toluene | Low | Primarily London dispersion forces. |

| Hexane | Low to Insoluble | Weak London dispersion forces. | |

| Cyclohexane | Low to Insoluble | Weak London dispersion forces. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol in a given organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

5-Chloro-2,3-dihydro-1H-inden-1-ol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 5-Chloro-2,3-dihydro-1H-inden-1-ol into a vial. The excess is crucial to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification of the Dissolved Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 5-Chloro-2,3-dihydro-1H-inden-1-ol.

-

Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a pre-calibrated analytical technique such as HPLC or GC.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

-

-

Chromatographic Method:

-

Determine the concentration from the calibration curve and express it in the desired units.

-

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol.

Safety and Handling Considerations

While specific safety data for 5-Chloro-2,3-dihydro-1H-inden-1-ol is not extensively detailed in publicly available literature, it is prudent to handle it with the care afforded to its structural analogs, such as 5-Chloro-1-indanone.[3][4]

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

-

Toxicity: The acute toxicity of this specific compound is not fully characterized. It is advisable to avoid inhalation, ingestion, and direct skin contact.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

The solubility of 5-Chloro-2,3-dihydro-1H-inden-1-ol is a key parameter that dictates its utility in various chemical applications. While a predictive understanding based on molecular structure provides a valuable starting point, empirical determination through a rigorous experimental protocol is essential for accurate and reproducible results. The information and methodologies presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound, ensuring both scientific integrity and laboratory safety.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Vertex AI Search. (2012, November 27). MSDS of 5-Chloro-2,3-dihydro-1H-inden-1-one.

- ChemicalBook. (2025, July 24). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-OL | 33781-38-3.

- National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-inden-1-ol Derivatives and Analogues: Synthesis, Characterization, and Therapeutic Potential

Abstract

The indanol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydro-1H-inden-1-ol, its derivatives, and analogues, with a focus on their synthesis, detailed characterization, and potential applications in drug discovery. We will delve into the rationale behind synthetic strategies, provide step-by-step experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.

Introduction: The Significance of the Indanol Scaffold in Medicinal Chemistry

The indanol framework, a bicyclic structure consisting of a fused benzene and cyclopentanol ring, is a cornerstone in the design of novel therapeutics. Its rigid yet three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The inherent versatility of the indanol core allows for chemical modifications at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of indanol have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects[1]. The introduction of a chlorine atom at the 5-position of the indanol ring can significantly influence the molecule's electronic properties and lipophilicity, often leading to enhanced biological activity and improved metabolic stability[2]. This guide will specifically focus on the synthesis and derivatization of 5-Chloro-2,3-dihydro-1H-inden-1-ol, a key intermediate for a diverse range of potential drug candidates.

Synthesis of the Core Scaffold: 5-Chloro-2,3-dihydro-1H-inden-1-ol

The journey to synthesizing derivatives of 5-Chloro-2,3-dihydro-1H-inden-1-ol begins with the preparation of its precursor, 5-chloro-1-indanone. This ketone serves as a versatile starting material for a variety of chemical transformations.

Synthesis of 5-Chloro-1-indanone: A Friedel-Crafts Approach

A common and effective method for the synthesis of 5-chloro-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(m-chlorophenyl)propionic acid. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in the presence of an acylating agent like malonyl chloride[3].

Experimental Protocol: Synthesis of 5-Chloro-1-indanone [3]

-

Preparation of 3-(m-chlorophenyl)propionic acid: In a three-necked flask, dissolve m-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol) in a mixture of formic acid (40g) and diethylamine (29g).

-

Heat the mixture to 150°C and reflux until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into 400mL of ice water and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid and recrystallize from ethyl acetate to obtain 3-(m-chlorophenyl)propionic acid.

-

Friedel-Crafts Acylation: In a 100mL flask, add the prepared 3-(m-chlorophenyl)propionic acid (9g, 0.049mol), 40mL of dichloromethane, and malonyl chloride (5.6mL, 0.058mol).

-

After stirring for 10 minutes, slowly add zinc chloride (9.4g).

-

Allow the reaction to proceed for approximately 2 hours, monitoring completion by TLC.

-

Pour the reaction solution into 400mL of ice water.

-

Separate the organic layer and wash with 1M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 5-chloro-1-indanone.

Reduction to 5-Chloro-2,3-dihydro-1H-inden-1-ol

The pivotal step in generating the core scaffold is the reduction of the ketone functionality of 5-chloro-1-indanone to a hydroxyl group. Sodium borohydride (NaBH4) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity[4][5].

Experimental Protocol: Reduction of 5-Chloro-1-indanone

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-1-indanone (5g, 0.03 mol) in 100 mL of methanol at room temperature with stirring.

-

Reduction: Slowly add sodium borohydride (1.7g, 0.045 mol) portion-wise to the solution. The addition should be controlled to manage the effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully add 50 mL of deionized water to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude 5-Chloro-2,3-dihydro-1H-inden-1-ol by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization of 5-Chloro-2,3-dihydro-1H-inden-1-ol

Thorough characterization is essential to confirm the structure and purity of the synthesized core scaffold. A combination of spectroscopic techniques is employed for this purpose.